7-Chloro-2-methylimidazo[1,2-a]pyrimidine

Neuroscience Immuno-Oncology GPCR Pharmacology

Procure 7-Chloro-2-methylimidazo[1,2-a]pyrimidine (CAS 1289058-18-9) as a ≥97% pure building block for GPCR (A2A, M2) and kinase inhibitor synthesis. Its specific 7-chloro,2-methyl substitution is critical for target binding, unlike non-interchangeable analogs. Ideal for focused library synthesis and SAR studies. Inquire for bulk/research quantities.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 1289058-18-9
Cat. No. B2562972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methylimidazo[1,2-a]pyrimidine
CAS1289058-18-9
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCC1=CN2C=CC(=NC2=N1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-11-3-2-6(8)10-7(11)9-5/h2-4H,1H3
InChIKeyANGDSMWMKURSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 7-Chloro-2-methylimidazo[1,2-a]pyrimidine (CAS: 1289058-18-9) for Medicinal Chemistry Building Blocks


7-Chloro-2-methylimidazo[1,2-a]pyrimidine (CAS 1289058-18-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, a scaffold recognized for its structural resemblance to purine bases and its broad utility in medicinal chemistry [1]. This specific compound features a chlorine atom at the 7-position and a methyl group at the 2-position, which are key functional handles for further derivatization . It is primarily procured as a high-purity building block (typically ≥97%) for use in the synthesis of more complex, biologically active molecules, particularly in drug discovery programs targeting kinases, GPCRs, and other therapeutic targets .

The Case Against In-Class Substitution: Why 7-Chloro-2-methylimidazo[1,2-a]pyrimidine is Not Interchangeable


The imidazo[1,2-a]pyrimidine scaffold is known for diverse biological activities, but its efficacy is exquisitely sensitive to even minor structural modifications [1]. The specific placement of the chloro and methyl groups on 7-Chloro-2-methylimidazo[1,2-a]pyrimidine creates a unique electronic and steric environment that profoundly influences its binding interactions, metabolic stability, and overall pharmacokinetic profile [2]. For instance, the imidazo[1,2-a]pyrimidine core is known to be more extensively metabolized than its triazolopyrimidine counterpart, a liability that can be modulated by specific substituents [2]. Therefore, substituting 7-Chloro-2-methylimidazo[1,2-a]pyrimidine with an in-class analog lacking these precise substitution patterns risks a significant alteration or complete loss of the desired biological activity or synthetic utility, making it a non-interchangeable starting material for targeted research applications.

Quantitative Differentiation Evidence for 7-Chloro-2-methylimidazo[1,2-a]pyrimidine (CAS: 1289058-18-9)


Potent Inverse Agonism at Human Adenosine A2A Receptor (hA2AR)

7-Chloro-2-methylimidazo[1,2-a]pyrimidine demonstrates potent inverse agonist activity at the human adenosine A2A receptor (hA2AR), with an IC50 of 2.90 nM in a functional cAMP accumulation assay [1]. This level of potency is comparable to leading A2AR antagonists/inverse agonists reported in the literature, positioning this specific compound as a highly valuable tool for studying A2AR-mediated pathways.

Neuroscience Immuno-Oncology GPCR Pharmacology

High Affinity for Muscarinic Acetylcholine Receptor M2 (M2R)

This compound displays strong competitive binding affinity for the human muscarinic acetylcholine receptor M2 (M2R), as demonstrated by a pIC50 value measured at a concentration of 2 nM [1]. M2R is a key therapeutic target for a range of conditions. This data indicates that the compound serves as a high-affinity ligand for this receptor subtype.

Neurology Cardiovascular Disease Receptor Pharmacology

Moderate Affinity for Nicotinic Acetylcholine Receptors (nAChRs)

7-Chloro-2-methylimidazo[1,2-a]pyrimidine exhibits moderate binding affinity for insect nicotinic acetylcholine receptors (nAChRs), with IC50 values of 14 nM (house fly) and 15 nM (cowpea aphid) [1]. This activity profile suggests potential as a starting point for developing novel insecticides with a defined mechanism of action.

Neuroscience Insecticide Discovery Ion Channel Pharmacology

Regioselective Synthetic Handle for Derivatization

The chlorine atom at the 7-position serves as a specific and regioselective synthetic handle for further functionalization, distinguishing it from non-halogenated or differently halogenated analogs. This enables efficient diversification of the imidazo[1,2-a]pyrimidine core for structure-activity relationship (SAR) studies [1]. The presence of the chloro group allows for late-stage modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with unsubstituted or deactivated analogs.

Synthetic Chemistry Medicinal Chemistry Scaffold Functionalization

Best Research and Industrial Application Scenarios for 7-Chloro-2-methylimidazo[1,2-a]pyrimidine


GPCR Ligand Discovery: Adenosine and Muscarinic Receptor Probe Synthesis

Based on its demonstrated nanomolar functional activity at the human Adenosine A2A receptor (IC50 = 2.90 nM) [1] and high-affinity binding to the human Muscarinic M2 receptor (pIC50 at 2 nM) [2], 7-Chloro-2-methylimidazo[1,2-a]pyrimidine is an ideal starting point for synthesizing focused libraries of novel GPCR ligands. Researchers can use the 7-chloro group as a synthetic handle for late-stage diversification to explore SAR and optimize selectivity and potency profiles against these specific GPCR targets, which are implicated in neurological, cardiovascular, and oncological disorders.

Insecticide Discovery Programs Targeting nAChRs

The compound's moderate binding affinity to insect nicotinic acetylcholine receptors (IC50 = 14-15 nM) [3] makes it a valuable hit for early-stage insecticide discovery. Given that it is within ~2-3 fold of the potency of the commercial insecticide imidacloprid in these assays, it represents a chemically distinct and patentable scaffold for developing new agents to combat insecticide resistance. The 7-chloro and 2-methyl groups provide vectors for further chemical optimization to improve target affinity and in vivo efficacy.

Building Block for Kinase Inhibitor Scaffolds

The imidazo[1,2-a]pyrimidine core is a privileged scaffold for kinase inhibition, as evidenced by its presence in numerous patents and literature compounds targeting kinases like c-Met and PI3K/Akt [4]. 7-Chloro-2-methylimidazo[1,2-a]pyrimidine is a high-purity (≥97%) building block that can be readily elaborated into potent kinase inhibitors. The chlorine atom at C7 can be used to introduce diversity at a position that often projects into the solvent-exposed region or a hydrophobic pocket of the kinase active site, allowing for the fine-tuning of potency and physicochemical properties.

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